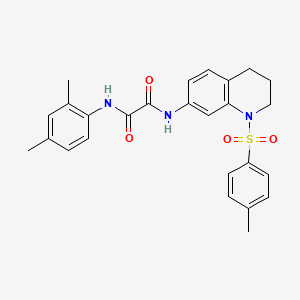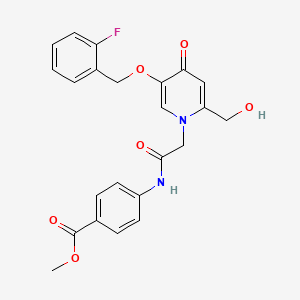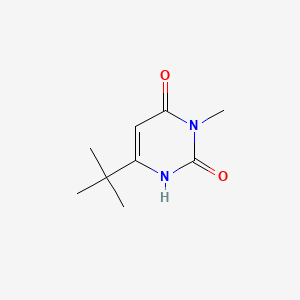
6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” is a heterocyclic organic compound . It is a derivative of pyrimidine, a bicyclic compound with two nitrogen atoms in each ring . Pyrimidine derivatives have found a wide range of biological applications as anticancer, anti-inflammatory, antibacterial, antifungal, anthelmintic, antitopoisomerase, antitumour, antiviral and antioxidant agents .
Synthesis Analysis
The synthesis of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” and its derivatives often involves multi-step reactions. For instance, a series of dihydropyrimidine-2,4-dione moieties was derived from methyl 3-amino-3-(2-chlorophenyl)propanoate precursor in a multi-step synthesis . Acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions led to form the corresponding dihydropyrimidine-2,4-dione derivatives via de-Boc and cyclization reaction .Molecular Structure Analysis
The molecular structure of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” is characterized by spectroscopic (1H, 13C NMR, and Mass) and analytical techniques . The molecular formula is C9H14N2O2 .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” and its derivatives are crucial in their chemical reactions . The presence of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is important for interactions with the amino acids present in the active site of the enzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione” are determined by its molecular structure. The molecular weight is 182.22 g/mol .Scientific Research Applications
Anti-Inflammatory and Antinociceptive Activities
Research led by Altenbach et al. (2008) on a series of 2-aminopyrimidines, including derivatives structurally related to 6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione, revealed potential anti-inflammatory and antinociceptive activities. Their study optimized compounds for potency against the histamine H4 receptor (H4R), showing the therapeutic potential of H4R antagonists in pain management and inflammation (Altenbach et al., 2008).
Spin Interaction in Zinc Complexes
Orio et al. (2010) investigated zinc complexes of mono- and diradical Schiff and Mannich bases, including compounds related to 6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione. These complexes demonstrated unique spin interactions and magnetic properties, offering insights into the design of materials with specific magnetic characteristics (Orio et al., 2010).
Supramolecular Chemistry
The study by Beijer et al. (1998) highlighted the strong dimerization capabilities of ureidopyrimidinones through quadruple hydrogen bonding, suggesting their utility as building blocks in supramolecular assemblies. This property is significant for developing new materials and drug delivery systems (Beijer et al., 1998).
Antithrombotic Compounds
Furrer, Wágner, and Fehlhaber (1994) synthesized derivatives of pyrido[4,3-d]pyrimidine-2,4-diones, demonstrating antithrombotic properties. These findings could guide the development of new therapeutic agents for treating thrombotic disorders (Furrer et al., 1994).
Heterocycle Synthesis
Ashraf et al. (2019) reported on the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, elucidating their structural and electronic properties through experimental and computational methods. Such compounds have potential applications in drug discovery and materials science (Ashraf et al., 2019).
properties
IUPAC Name |
6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)6-5-7(12)11(4)8(13)10-6/h5H,1-4H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXJHSPILITXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)
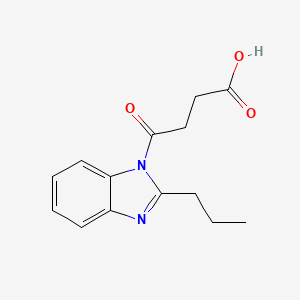
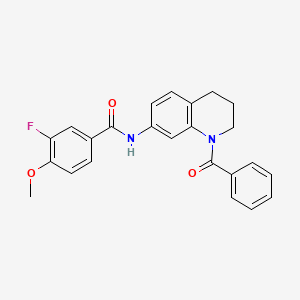
![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)
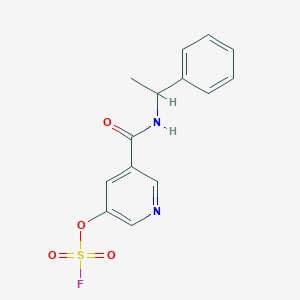
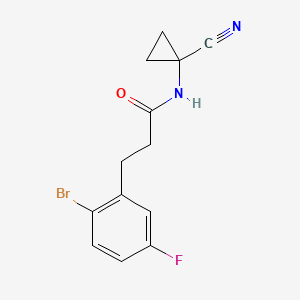
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2740895.png)
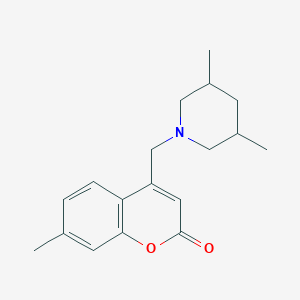
![6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740898.png)
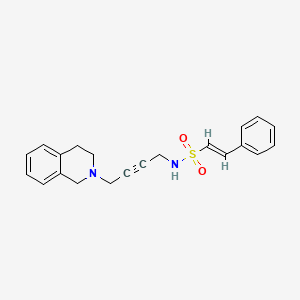
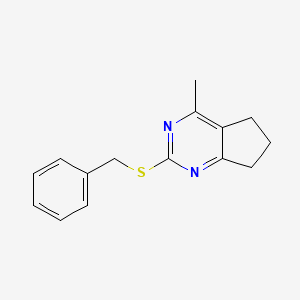
![rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B2740902.png)
